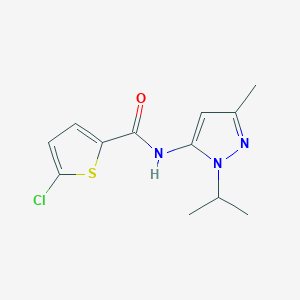

5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and pharmaceutical activities

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it may affect. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Its molecular structure suggests it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

Chlorination: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Amide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom, resulting in the formation of a thiol derivative.

Substitution: Substitution reactions can replace the chloro group with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiols: Resulting from reduction reactions.

Substituted Thiophenes: Resulting from substitution reactions.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are incorporated into various formulations to enhance their efficacy and stability.

類似化合物との比較

5-Chloro-N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

5-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

5-Chloro-N-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Uniqueness: 5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of both the isopropyl and methyl groups on the pyrazole ring. These structural differences can lead to variations in its biological activity and chemical reactivity compared to similar compounds.

生物活性

5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

It features a chloro group, an isopropyl group on the pyrazole ring, and a thiophene moiety, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values ranging from 0.04 to 49.85 µM against various cancer types, suggesting a promising avenue for further exploration in cancer therapeutics .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | HepG2 | 0.71 |

| Compound C | A549 | 0.95 |

| Compound D | NCI-H460 | 0.08 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for selected derivatives . This suggests that the compound may be effective in treating infections caused by resistant strains of bacteria.

Table 2: Antimicrobial Activity Metrics

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | - |

| Staphylococcus epidermidis | 0.25 | - |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially by binding to active sites and obstructing substrate access.

- Receptor Modulation : It may interact with various receptors, modulating signal transduction pathways that are crucial for cellular growth and division.

- DNA Binding : Some studies suggest that pyrazole derivatives can bind to DNA, leading to disruption in replication processes which is vital for cancer cell survival .

Case Studies and Research Findings

Several studies have been conducted focusing on the biological activities of pyrazole derivatives:

- Study by Wei et al. (2022) : Investigated the anticancer effects of various pyrazole derivatives against A549 lung cancer cells, revealing promising results with specific compounds showing IC50 values as low as 26 µM .

- Research by Nitulescu et al. (2022) : Reported on the synthesis and evaluation of substituted pyrazoles where certain compounds exhibited significant antiproliferative activity against HepG2 liver cancer cells .

特性

IUPAC Name |

5-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-7(2)16-11(6-8(3)15-16)14-12(17)9-4-5-10(13)18-9/h4-7H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFWINWDPWULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。